3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiane ring, an amino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in the presence of para-toluenesulfonic acid monohydrate. The reaction is carried out under an inert atmosphere at ambient temperature, followed by distillation and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide share structural similarities and exhibit diverse biological activities.
Oxindole derivatives: Substituted 3-amino-3-hydroxymethyloxindoles are also similar in structure and have shown potential as anticancer agents.
Uniqueness
3-Amino-3-(hydroxymethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and the presence of a thiane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO3S |
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Molecular Weight |
215.70 g/mol |
IUPAC Name |
(3-amino-1,1-dioxothian-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-6(4-8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H |
InChI Key |
NYLJHHCBSLKYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CO)N.Cl |
Origin of Product |
United States |
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